molecular formula C10H15N5 B11732587 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11732587
M. Wt: 205.26 g/mol
InChI Key: RDUBMSDNIZFJDN-UHFFFAOYSA-N
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Description

1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as nano-magnetic Fe3O4-based vanadic acid can be used to facilitate the reaction . The use of solid acid catalysts in a controlled environment ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Thionyl chloride in dichloromethane at reflux temperature.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-amino-pyrazole: Similar in structure but lacks the additional methyl group on the pyrazole ring.

    1-Methyl-3,5-dimethyl-pyrazole: Similar but with different substitution patterns on the pyrazole ring.

Uniqueness

1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

2,4-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H15N5/c1-8-6-13-15(3)10(8)11-7-9-4-5-12-14(9)2/h4-6,11H,7H2,1-3H3

InChI Key

RDUBMSDNIZFJDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)NCC2=CC=NN2C

Origin of Product

United States

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